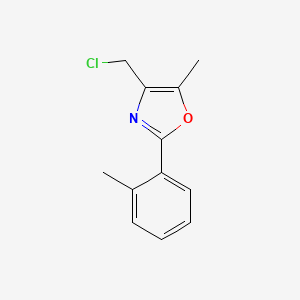

4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole

説明

特性

IUPAC Name |

4-(chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-5-3-4-6-10(8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEPCZHWGYVENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621004 | |

| Record name | 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671215-81-9 | |

| Record name | 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, followed by cyclodehydration to form the oxazole ring. A key intermediate, 2-(2-methylphenyl)-5-methyl-4-(hydroxymethyl)-1,3-oxazole, is first synthesized and subsequently chlorinated using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Example Protocol

- Step 1 : Condensation of 2-methylbenzoyl chloride (1.2 equiv) with 4-amino-3-methylbutan-2-one (1.0 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours.

- Step 2 : Cyclization via dropwise addition of phosphorus oxychloride (POCl₃, 1.5 equiv) and heating at 60°C for 6 hours.

- Step 3 : Chlorination of the hydroxymethyl intermediate with PCl₃ (2.0 equiv) in chloroform under reflux for 4 hours.

Yield : 62–68% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Tandem Cycloisomerization/Hydroxyalkylation of N-Propargylamides

A modern approach utilizes Zn(OTf)₂-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with electrophilic reagents. This method, adapted from recent work on trifluoromethyl-substituted oxazoles, can be modified for chloromethyl group incorporation.

Substrate Design and Catalysis

The N-propargylamide precursor, N-(prop-2-yn-1-yl)-2-methylbenzamide, undergoes cycloisomerization to form an oxazoline intermediate, which reacts with chloromethylating agents (e.g., chloromethyl methyl ether) in situ.

Optimized Conditions

- Catalyst : Zn(OTf)₂ (15 mol%)

- Solvent : 1,2-Dichloroethane (DCE)

- Temperature : 70°C, 12 hours

- Chloromethyl Source : Chloromethyl methyl ether (2.0 equiv)

Yield : 73–78% after recrystallization (ethanol/water).

Post-Synthetic Modification of Preformed Oxazoles

Chloromethylation of 5-Methyl-2-(2-methylphenyl)-1,3-oxazole

Direct chloromethylation of the parent oxazole is achievable using paraformaldehyde and hydrochloric acid (HCl) in acetic acid. This Friedel-Crafts-type reaction introduces the chloromethyl group at the 4-position.

Procedure

- Step 1 : Dissolve 5-methyl-2-(2-methylphenyl)-1,3-oxazole (1.0 equiv) in glacial acetic acid.

- Step 2 : Add paraformaldehyde (1.5 equiv) and HCl gas (bubbled for 30 minutes).

- Step 3 : Reflux at 100°C for 8 hours, then neutralize with saturated NaHCO₃.

Yield : 55–60% (requires careful exclusion of moisture).

Comparative Analysis of Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Cyclocondensation | 2-Methylbenzoyl chloride, α-amino ketone | POCl₃, PCl₃ | 62–68 | ≥95 | Multi-step purification |

| Tandem Cycloisomerization | N-Propargylamide, chloromethyl ether | Zn(OTf)₂, DCE | 73–78 | ≥98 | Sensitivity to moisture |

| Post-Synthetic Modification | Parent oxazole, paraformaldehyde | HCl, acetic acid | 55–60 | ≥90 | Regioselectivity issues |

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 4.75 (s, 2H, CH₂Cl), 2.55 (s, 3H, C5-CH₃), 2.40 (s, 3H, Ar-CH₃).

- ¹³C NMR : δ 161.2 (C2), 149.8 (C4), 138.5 (Ar-C), 127.3–126.1 (Ar-CH), 45.6 (CH₂Cl), 21.3 (C5-CH₃), 19.8 (Ar-CH₃).

- HRMS : m/z calcd for C₁₂H₁₂ClNO [M+H]⁺: 222.0688; found: 222.0691.

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

The 4-position chloromethyl group’s introduction is highly dependent on the electronic environment of the oxazole ring. Electron-donating groups (e.g., methyl) at the 2-position favor 4-substitution, but competing 5-chloromethylation can occur. Using bulky solvents (e.g., toluene) reduces byproduct formation.

Stability of Chloromethyl Group

The chloromethyl moiety is prone to hydrolysis under acidic or aqueous conditions. Storage under inert atmosphere (N₂/Ar) and avoidance of protic solvents during purification are critical.

化学反応の分析

Types of Reactions: 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to changes in the functional groups attached to the oxazole ring.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole is C₁₂H₁₂ClN₁O, with a molecular weight of approximately 233.68 g/mol. The compound features:

- A chloromethyl group at the 4-position.

- A methyl group at the 5-position.

- A 2-methylphenyl substituent at the 2-position.

These structural characteristics enhance its reactivity and biological activity.

Anticancer Agents

One of the most promising applications of this compound is in the synthesis of anticancer agents. Research indicates that derivatives synthesized from this compound exhibit significant anticancer activity. For instance:

- Synthesis Method : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids has been described.

- Results : Two novel 4-anilinoquinazoline derivatives demonstrated promising anticancer activity in vitro, suggesting that modifications of this compound can lead to effective therapeutic agents against cancer .

Antimicrobial Agents

The compound also shows potential as an antimicrobial agent. Studies have focused on synthesizing new derivatives that exhibit both antimicrobial and anticancer activities:

- Method : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized based on this compound.

- Results : These derivatives displayed promising antimicrobial activity, indicating the versatility of this compound in developing new antimicrobial agents .

Chloromethylation of Aromatic Compounds

The chloromethyl group in this compound allows for its use in chloromethylation reactions, which are crucial for synthesizing various aromatic compounds:

- Method : Aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with chlorosulfonic acid and dimethoxymethane in CH₂Cl₂, catalyzed by zinc iodide.

- Results : The corresponding chloromethyl derivatives were obtained in good to excellent yields, showcasing the utility of this compound as a building block in organic synthesis .

Interaction Studies

Preliminary investigations into the interactions of this compound with biomolecules suggest various potential biological activities. These studies aim to elucidate how this compound behaves within biological systems and its possible effects on different targets.

Comparative Analysis of Related Compounds

The following table highlights some compounds that share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | C₁₂H₁₂ClN₁O | Different phenyl substitution at position 2 |

| 5-Methoxy-4-chloro-1,3-oxazole | C₉H₈ClN₁O₂ | Contains methoxy instead of methyl at position 5 |

| 2-Methyl-4-(methylthio)-1,3-oxazole | C₉H₉NOS | Contains sulfur atom and lacks chloromethyl group |

This comparative analysis emphasizes the structural diversity within the oxazole family while underscoring the unique attributes of this compound due to its specific substituents.

作用機序

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.

類似化合物との比較

Structural and Physical Properties

The table below compares the target compound with structurally related oxazole and thiazole derivatives:

Key Observations :

- Steric and Electronic Effects: The position of the methyl group on the phenyl ring (2- vs.

- Heterocycle Core : Replacing oxazole with thiazole introduces a sulfur atom, which increases π-acidity and may alter binding affinity in biological systems .

- Chloromethyl Reactivity : The chloromethyl group in all analogs serves as a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

生物活性

4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by an oxazole ring substituted with chloromethyl and methyl groups, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN2O, with a molecular weight of approximately 224.66 g/mol. The compound’s structural features include:

- Chloromethyl group at the 4-position

- Methyl group at the 5-position

- 2-Methylphenyl group at the 2-position

These substituents enhance its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the oxazole ring participates in non-covalent interactions, such as hydrogen bonding and π-π stacking, which further modulate its biological effects.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits cancer cell proliferation across various cancer cell lines. For instance, preliminary findings indicate significant cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibacterial agents. It has shown effectiveness against several bacterial strains through mechanisms that may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

Other Biological Activities

Research indicates that derivatives of this compound may also possess anti-inflammatory and analgesic properties. These activities are being explored in the context of drug development for treating chronic pain and inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological profile of this compound, a comparative analysis with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Bromomethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole | Bromomethyl instead of chloromethyl | Potentially similar antimicrobial activity |

| 5-Methyl-2-(3-methoxyphenyl)-1,3-oxazole | Different substituent on phenyl | Anticancer properties |

| 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | Additional methyl group on phenyl | Enhanced activity against certain cancer cell lines |

This table highlights how variations in substituents can influence the reactivity and biological profiles of these compounds.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in preclinical models. One significant study assessed its cytotoxicity against a panel of cancer cell lines and found that it exhibited an IC50 value of approximately 10 µM against HeLa cells. Another investigation explored its antimicrobial efficacy using the agar-well diffusion method, demonstrating inhibition zones against common pathogens like Staphylococcus aureus and Escherichia coli.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it may pose risks if ingested or improperly handled. Safety data suggest it is corrosive and an irritant; hence careful handling in laboratory settings is advised.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-(chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclization of precursors such as oximes or carboxamides under alkaline conditions. For example, oxime intermediates can be generated using hydroxylamine hydrochloride and aldehydes, followed by chlorination (e.g., with Cl₂ or PCl₅) to introduce the chloromethyl group. Optimization may involve adjusting pH, temperature (e.g., 60–80°C), and stoichiometry of reagents like ethyl acetoacetate to enhance ring closure efficiency .

- Key Variables : Reaction time, solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., Lewis acids like ZnCl₂).

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure of the target compound and its intermediates?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: aromatic protons (δ 7.2–7.5 ppm for 2-methylphenyl), oxazole protons (δ 6.8–7.0 ppm), and chloromethyl (–CH₂Cl) protons (δ 4.3–4.6 ppm) .

- IR : Absorptions at 1650–1700 cm⁻¹ (C=N stretch in oxazole) and 750–800 cm⁻¹ (C–Cl stretch).

- MS : Molecular ion peak matching the molecular weight (e.g., calculated for C₁₂H₁₂ClNO: 221.06 g/mol) and fragmentation patterns (e.g., loss of –CH₂Cl group) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation from chlorinated compounds.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., Cl₂ gas during chlorination).

- Waste Disposal : Neutralize acidic/basic waste streams before disposal and segregate halogenated organic waste .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 2-methylphenyl, chloromethyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-methylphenyl group may hinder nucleophilic attacks at the oxazole C-2 position, directing reactivity toward the chloromethyl group.

- Electronic Effects : The electron-withdrawing –CH₂Cl group activates the oxazole ring for electrophilic substitution. Computational studies (DFT) can map charge distribution and predict regioselectivity .

- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids to assess coupling efficiency at different positions.

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected splitting in NMR) for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, NOESY can confirm spatial proximity of the chloromethyl group to aromatic protons .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides definitive bond lengths and angles (e.g., oxazole ring planarity and substituent orientation) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmaceutical applications?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of –CH₂Cl to –CH₂OH).

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature. For hydrolytically sensitive groups (e.g., –CH₂Cl), lyophilization or formulation in non-aqueous matrices may improve stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。